DDO-02005 free base

Kv1.5 channel inhibition Atrial fibrillation Structure-activity relationship

Selective Kv1.5 inhibitor with proven anti-fibrillatory efficacy in AF models and favorable cardiac safety (reduced QTd vs. Azimilide). Essential for Kv1.5 SAR studies and preclinical cardiac profiling. Not interchangeable with generic Kv1.5 inhibitors.

Molecular Formula C21H25N3O2
Molecular Weight 351.4 g/mol
Cat. No. B11936186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDO-02005 free base
Molecular FormulaC21H25N3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2CCN(CC2)CC3=NC4=CC=CC=C4O3
InChIInChI=1S/C21H25N3O2/c1-25-18-8-6-16(7-9-18)14-22-17-10-12-24(13-11-17)15-21-23-19-4-2-3-5-20(19)26-21/h2-9,17,22H,10-15H2,1H3
InChIKeyOQLSBAGRFBHBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDO-02005 Free Base: Kv1.5 Potassium Channel Inhibitor for Atrial Fibrillation Research


DDO-02005 free base (CAS 1186134-30-4) is a small-molecule arylmethylpiperidine derivative that functions as a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5 (encoded by KCNA5) [1]. It was developed through structure-activity relationship (SAR) optimization of the lead compound DDO-02001, with an IC50 value of 0.72 μM against the Kv1.5 channel [1]. The compound has demonstrated efficacy in preclinical models of atrial fibrillation, including the CaCl2-ACh-induced AF rat model, and exhibits antiarrhythmic activity against aconitine-induced arrhythmias [1].

Why DDO-02005 Free Base Cannot Be Substituted with Generic Kv1.5 Inhibitors


Generic substitution among Kv1.5 inhibitors is not scientifically valid due to significant variability in potency, selectivity profiles, and safety margins. Within the arylmethylpiperidine series, minor structural modifications yield substantial changes in inhibitory activity, with IC50 values ranging from 17.7 μM (DDO-02001) to 0.72 μM (DDO-02005) [1]. Furthermore, safety evaluations using 12-lead electrocardiography reveal that DDO-02005 exhibits a favorable profile on QT dispersion and QTcd compared to the class III antiarrhythmic agent Azimilide, indicating a reduced arrhythmogenic potential [1]. These quantitative and functional divergences preclude the interchangeability of DDO-02005 with other in-class compounds without compromising experimental reproducibility and data validity.

Quantitative Differentiation of DDO-02005 Free Base Versus Comparators


Superior Kv1.5 Inhibitory Potency of DDO-02005 Relative to Lead Compound DDO-02001

DDO-02005 free base exhibits a 24.6-fold improvement in Kv1.5 inhibitory potency compared to its parent compound DDO-02001, as measured by whole-cell patch clamp electrophysiology [1]. This quantitative advancement was achieved through systematic SAR-driven optimization, replacing the benzene ring with a benzoxazole moiety and refining the linker and substituent architecture [1].

Kv1.5 channel inhibition Atrial fibrillation Structure-activity relationship

SAR-Driven Potency Optimization: DDO-02005 vs. Closely Related Arylmethylpiperidine Analogs

Within the same chemical series, DDO-02005 demonstrates superior potency over multiple structural analogs. The removal of the carbonyl group (DDO-02003, IC50 = 1.57 μM) and introduction of a para-methoxy substituent were critical to achieving the 0.72 μM IC50 [1]. In contrast, replacing the methoxyl with an electron-withdrawing group (DDO-02006) reduced activity to 3.24 μM [1]. These SAR findings underscore the non-linear relationship between chemical structure and biological activity in this series.

Medicinal chemistry Kv1.5 inhibitors SAR

Improved Safety Profile of DDO-02005 Relative to Azimilide in 12-Lead ECG Assessment

In a preliminary safety evaluation using 12-lead electrocardiography in guinea pigs, DDO-02005 exhibited a more favorable cardiac safety profile compared to the class III antiarrhythmic agent Azimilide [1]. While both compounds prolonged QT, QTc, and heart rate to a statistically similar degree, DDO-02005 showed significantly less effect on QT dispersion (QTd) and rate-corrected QT dispersion (QTcd) [1]. The reduced impact on QT dispersion metrics suggests a lower proarrhythmic potential.

Cardiac safety QT prolongation Proarrhythmia risk

Pharmacokinetic Profile of DDO-02005 Free Base in Beagle Dogs

Single-dose pharmacokinetic studies in beagle dogs provide baseline ADME parameters for DDO-02005 free base. Following oral administration (1.25 mg/kg), the compound achieved a Cmax of 1.27 μg/L, an elimination half-life (t1/2) of 6.25 h, and an AUC0-t of 4.41 μg/L·h [1]. Intravenous administration (1 mg/kg) yielded a clearance (CL) of 5.83 L/h/kg and a shorter t1/2 of 3.23 h [1]. No direct comparator PK data for analogs are available in the same study.

Pharmacokinetics Oral bioavailability Preclinical ADME

In Vivo Efficacy: Dose-Dependent Protection Against Aconitine-Induced Arrhythmia

DDO-02005 free base exhibited dose-dependent protection against aconitine-induced arrhythmias in rats. At intravenous doses of 0.1, 1, 3, and 9 mg/kg, the concentration of aconitine required to induce atrial fibrillation increased by 2%, 53%, 56%, and 60%, respectively, relative to vehicle-treated controls [1]. This quantifies the compound's ability to raise the arrhythmogenic threshold in a widely used preclinical model.

Antiarrhythmic activity In vivo pharmacology Aconitine model

Primary Research Applications of DDO-02005 Free Base Based on Verified Evidence


Kv1.5 Channel Pharmacology and Electrophysiology Studies

DDO-02005 free base is optimally suited for in vitro electrophysiological characterization of Kv1.5 channel function using whole-cell patch clamp techniques. Its IC50 of 0.72 μM provides a validated benchmark for potency comparisons within the arylmethylpiperidine series [1]. Researchers investigating structure-activity relationships of Kv1.5 inhibitors can use DDO-02005 as a reference standard due to its well-defined SAR context and documented optimization from DDO-02001 [1].

In Vivo Atrial Fibrillation and Antiarrhythmic Efficacy Testing

DDO-02005 free base is validated for use in rodent models of atrial fibrillation and arrhythmia. In the CaCl2-ACh-induced AF rat model, the compound demonstrates significant anti-fibrillatory effects [1]. Additionally, dose-dependent protection against aconitine-induced arrhythmias (up to 60% increase in aconitine tolerance at 9 mg/kg IV) confirms its utility for in vivo antiarrhythmic efficacy studies [1]. These models are standard for evaluating novel Kv1.5-targeted therapies.

Cardiac Safety Pharmacology and Proarrhythmic Risk Assessment

DDO-02005 free base is an appropriate tool for comparative cardiac safety studies, particularly when assessing QT interval and dispersion parameters. The compound's reduced effect on QTd and QTcd compared to Azimilide in guinea pig 12-lead ECG studies makes it a valuable comparator for evaluating the proarrhythmic liability of novel Kv1.5 inhibitors [1]. This application is critical for early-stage drug safety profiling.

Preclinical Pharmacokinetic and ADME Studies

DDO-02005 free base can be employed in preclinical pharmacokinetic investigations to establish baseline ADME parameters for the arylmethylpiperidine class. The published PK profile in beagle dogs (oral t1/2 of 6.25 h, CL of 5.83 L/h/kg IV) provides a reference point for formulation optimization, species scaling, and dose projection studies [1]. Researchers developing related Kv1.5 inhibitors may use DDO-02005 as a benchmarking compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDO-02005 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.